Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate
Description
Methyl 4-(5-bromo-N-methylthiophene-2-carboxamido)butanoate is a thiophene-derived compound featuring a brominated aromatic ring, an N-methylated carboxamide group, and a methyl ester terminal.
Properties
Molecular Formula |
C11H14BrNO3S |
|---|---|
Molecular Weight |
320.20 g/mol |
IUPAC Name |
methyl 4-[(5-bromothiophene-2-carbonyl)-methylamino]butanoate |
InChI |
InChI=1S/C11H14BrNO3S/c1-13(7-3-4-10(14)16-2)11(15)8-5-6-9(12)17-8/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
NBMQPVISIIUCNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(=O)OC)C(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amidation: The brominated thiophene derivative is then reacted with methylamine to form the corresponding amide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene oxides or sulfoxides.
Reduction: Reduced thiophene derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Methyl 4-(5-bromo-N-methylthiophene-2-carboxamido)butanoate is a synthetic organic compound with a brominated thiophene moiety, a butanoate ester group, and an amide linkage. It is of interest in the pharmaceutical and agrochemical fields. The bromine atom enhances its biological activity and potential for interaction with biological targets.
Pharmaceuticals
This compound can be used as a lead compound for developing antiviral or antimicrobial agents. Studies on its interactions with various biological targets are crucial for understanding its mechanism of action.
Agrochemicals
This compound has potential use as a pesticide or fungicide.
Enzyme Inhibition
This compound exhibits biological activities, particularly as an inhibitor of certain enzymes.
Schistosomicidal Activity
Research has explored related compounds for their schistosomicidal activity . Spiroindoline derivatives, which share some structural features, have shown potential in impairing the viability of larval, juvenile, and adult S. mansoni and inhibiting SmHDAC8 recombinant protein activity in vitro .
Antibacterial Research
Thiophene-2-carboxamide derivatives have been investigated for their antibacterial efficacy . For example, 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide and its derivatives have shown promising antibacterial effects against ESBL-producing E. coli .
Structural Similarity and Properties
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 3-thiophenecarboxylate | Thiophene ring, carboxylate group | Known for anti-inflammatory properties |
| N-Methyl-4-(bromothiophen-2-carboxamide) | Brominated thiophene, amide linkage | Exhibits significant antimicrobial activity |
| Methyl 4-(5-chloro-N-methylthiophene-2-carboxamido) | Chlorinated variant | Potentially different biological activity due to chlorine substitution |
Mechanism of Action
The mechanism of action of Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analog 1: Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1)
- Structure : Features a dimethoxy-substituted phenyl group instead of a brominated thiophene ring.
- Synthesis : Synthesized via pH adjustment (pH 7) and extraction with dichloromethane, achieving a 94% yield .
- Key Differences :
- The phenyl ring in D1 lacks the electron-withdrawing bromine and sulfur heteroatom present in the target compound, likely reducing electrophilic reactivity.
- The dimethoxy groups enhance solubility in polar solvents compared to the hydrophobic thiophene-bromo system.
Structural Analog 2: Methyl 4-(3,4-Dihydroxyphenyl)butanoate (D2)
- Structure : Contains dihydroxy phenyl substituents, increasing polarity.
- Synthesis : Similar to D1 but involves deprotection of methoxy groups to hydroxyl groups.
- Bromine in the target compound may confer greater stability against metabolic degradation.
Structural Analog 3: Methyl 2-(2,4-Dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Structure : Shares a thiophene backbone but includes dichlorobenzamido and ethoxyphenyl carbamoyl groups.
- Properties :
- Key Differences :
- Chlorine substituents (electron-withdrawing) vs. bromine (bulkier, similar electronegativity) may alter binding affinity in biological targets.
- The ethoxy group in this analog could enhance lipophilicity relative to the N-methyl group in the target compound.
Data Table: Comparative Properties of Analogs
Research Findings and Implications
- Substituent Effects: Bromine in the target compound may enhance electrophilic aromatic substitution reactivity compared to chlorine or methoxy groups .
- Synthetic Feasibility: High-yield routes for phenylbutanoate derivatives (e.g., D1’s 94% yield) suggest scalable methods for analogous thiophene systems . Commercial availability of complex thiophene carboxylates (e.g., the analog in ) highlights industrial capability for custom synthesis .
- Biological Relevance :
- Thiophene rings are common in kinase inhibitors; bromine’s steric bulk might optimize binding pocket interactions.
- Ethoxy and methoxy groups in analogs demonstrate how solubility can be tuned for specific applications.
Biological Activity
Methyl 4-(5-bromo-N-methylthiophene-2-carboxamido)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including enzyme inhibition, antibacterial properties, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
This compound is characterized by a thiophene ring substituted with a bromine atom and a carboxamide functional group. The synthesis typically involves the reaction of 5-bromothiophene-2-carboxylic acid with appropriate amines and subsequent esterification to yield the final product. The synthesis pathway can be summarized as follows:
- Starting Material : 5-bromothiophene-2-carboxylic acid.
- Reagents : Coupling reagents (e.g., titanium tetrachloride) and solvents (e.g., pyridine).
- Final Product : this compound.
Enzyme Inhibition
This compound exhibits notable inhibitory activity against various enzymes, particularly histone deacetylases (HDACs). HDACs play crucial roles in epigenetic regulation and are implicated in several diseases, including cancer. The compound's mechanism of action involves binding to the active site of HDACs, leading to increased acetylation of histones, which can result in altered gene expression profiles.
In vitro studies have shown that this compound can significantly reduce the viability of Schistosoma mansoni, a parasitic worm responsible for schistosomiasis, by inhibiting SmHDAC8 activity. At concentrations as low as 10 μM, it has been observed to cause a 50% reduction in parasite viability within seven days .
Antibacterial Properties
The compound has also been evaluated for its antibacterial efficacy. Preliminary studies indicate that it possesses activity against various strains of Escherichia coli, particularly those producing extended-spectrum beta-lactamases (ESBLs). The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively at concentrations ranging from 10 to 50 mg/well .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the thiophene ring or alterations in the carboxamide moiety can lead to significant changes in biological activity.
| Compound Variant | Activity Level | Comments |
|---|---|---|
| Original Compound | High | Effective against HDACs and bacteria |
| Bromine Substituted | Moderate | Retains some activity but less potent |
| Unsubstituted Thiophene | Low | Significantly reduced activity |
Case Studies
- Inhibition of S. mansoni : A study demonstrated that at a concentration of 50 μM, this compound caused immediate loss of viability in S. mansoni within 24 hours, highlighting its potential as an antiparasitic agent .
- Antibacterial Activity : Another investigation into its antibacterial properties revealed that compounds similar to this compound exhibited zones of inhibition against ESBL-producing E. coli, suggesting its utility in treating resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
